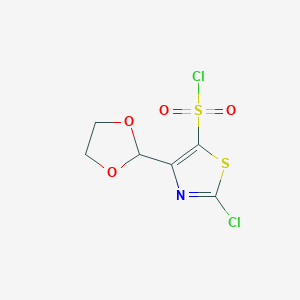

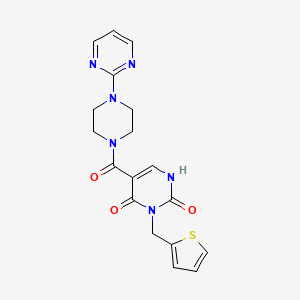

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl esters are a type of compound commonly used in a variety of applications, including as solvents and in the synthesis of other organic chemicals . They are typically derived from carboxylic acids and alcohols .

Synthesis Analysis

The synthesis of ethyl esters often involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . For example, the ethyl ester of levulinic acid, ethyl levulinate, is made from levulinic acid, a hydrolysis product of cellulose and bio-ethanol .Chemical Reactions Analysis

Ethyl esters can undergo a variety of chemical reactions. For example, the esterification of levulinic acid with ethanol was studied in an isothermal batch reactor . The reaction was catalyzed by both homogeneous (H2SO4) and heterogeneous catalysts .Physical And Chemical Properties Analysis

Ethyl esters have a variety of physical and chemical properties. For example, ethyl acetate, a common ethyl ester, is a colorless liquid with an ether-like, fruity odor. Its melting point is -83.6℃ and its boiling point is 77.1℃ .Scientific Research Applications

- A recent study demonstrated the mechano-synthesis of AgSrFeO₃ (ss) using a ball milling method. This catalyst exhibited a conversion rate of 9–12% for ethylene epoxidation, with superior selectivity (42–62%) and sustained performance over multiple cycles compared to conventional impregnated AgSrFeO₃ (imp) catalysts .

- Scientific studies suggest that EPA-EE is more effective than mixed omega-3 preparations in managing conditions such as hyperlipidemia, heart disease, and major depression .

- WO₃-based thin film electrodes offer lightweight, high power density, excellent cyclic durability, fast charge/discharge rates, and mechanical robustness .

Epoxidation of Ethylene

High-Purity Eicosapentaenoic Acid Ethyl Ester (EPA-EE)

Flexible WO₃-Based Thin Film Electrodes for Supercapacitors

Nitrogen Atom Deletion Reagent

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h4H,3,5,8H2,1-2H3;1H/b6-4+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWYEXBRIVLKZ-CVDVRWGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride | |

CAS RN |

103414-98-8 |

Source

|

| Record name | ethyl (2E)-4-amino-3-methylbut-2-enoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2538875.png)

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)